Technical Guide: Physical Properties of 1,5-Dimethylcyclopentene
Technical Guide: Physical Properties of 1,5-Dimethylcyclopentene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 1,5-Dimethylcyclopentene, a valuable building block in organic synthesis. The information is presented to support research and development activities where this compound is utilized.
Core Physical and Chemical Data
1,5-Dimethylcyclopentene is a cyclic alkene with the molecular formula C₇H₁₂.[1][2] Its structure and properties make it a useful intermediate in the synthesis of more complex molecules.[2]
Summary of Physical Properties
The following table summarizes the key quantitative physical data for 1,5-Dimethylcyclopentene.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₂ | [1][2] |
| Molecular Weight | 96.17 g/mol | [1][3] |
| CAS Number | 16491-15-9 | [1] |
| Melting Point | -118°C | [1][2][4][5] |
| Boiling Point | 102°C - 102.05°C (at 760 mmHg) | [1][2][4] |
| Density | 0.775 - 0.801 g/cm³ | [1][2][4] |
| Refractive Index | 1.4304 - 1.447 | [1][2][4] |
| Vapor Pressure | 39.6 mmHg at 25°C | [2][4] |
| Critical Temperature | 292°C | [5] |
| Critical Pressure | 32.8 atm | [5] |
Spectral Information
Spectral data is crucial for the identification and characterization of 1,5-Dimethylcyclopentene.
-
Infrared (IR) Spectrum: The IR spectrum of 1,5-Dimethylcyclopentene is available and can be used for fingerprint identification.[6][7] The spectrum will show characteristic peaks for C-H stretching and bending vibrations.[8]
-
Mass Spectrometry (MS): Mass spectral data is available, providing information about the compound's molecular weight and fragmentation patterns under electron ionization.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While a specific spectrum for 1,5-Dimethylcyclopentene was not found, data for the isomeric 1,2-Dimethylcyclopentene is available, which can provide comparative insights into the chemical shifts and coupling constants for similar cyclopentene ring systems.[10]
Experimental Protocols
A common synthetic route to produce substituted cyclopentenes is through the acid-catalyzed dehydration of the corresponding cyclopentanol. The following is a representative protocol for the synthesis of 1,5-Dimethylcyclopentene from 1,2-Dimethylcyclopentanol, adapted from established procedures for similar alcohol dehydrations.
Synthesis of 1,5-Dimethylcyclopentene via Dehydration of 1,2-Dimethylcyclopentanol
This procedure describes the E1 elimination reaction to form 1,5-Dimethylcyclopentene from its corresponding alcohol precursor.
Materials:
-
1,2-Dimethylcyclopentanol
-
Concentrated phosphoric acid (H₃PO₄) or sulfuric acid (H₂SO₄)
-
Boiling chips
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Distillation apparatus
-
Separatory funnel
-
Round-bottom flask
-
Heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 1,2-Dimethylcyclopentanol and a few boiling chips. Slowly add a catalytic amount of concentrated phosphoric acid (approximately 1.5 mL for every 5 mL of alcohol). Swirl the flask to ensure thorough mixing.[8]
-
Distillation: Assemble a simple or fractional distillation apparatus with the round-bottom flask.[11] Heat the mixture gently using a heating mantle to a temperature that allows for the distillation of the alkene products as they are formed. The boiling point of 1,5-Dimethylcyclopentene is approximately 102°C.[5] Continue the distillation until no more product is collected, being careful not to distill to dryness.[8][11]
-
Washing: Transfer the collected distillate to a separatory funnel. Add an equal volume of 5% sodium bicarbonate solution to neutralize any co-distilled acid.[8] Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution. Allow the layers to separate, then drain and discard the lower aqueous layer.
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous magnesium sulfate or sodium sulfate to remove any residual water.[8][11] Swirl the flask and let it stand for 10-15 minutes.
-
Final Purification: If necessary, a final distillation of the dried product can be performed to obtain highly purified 1,5-Dimethylcyclopentene.
Characterization:
The identity and purity of the synthesized 1,5-Dimethylcyclopentene can be confirmed using Gas Chromatography (GC) and Infrared (IR) Spectroscopy.[11]
Visualizations
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of 1,5-Dimethylcyclopentene from 1,2-Dimethylcyclopentanol.
Caption: Workflow for the synthesis of 1,5-Dimethylcyclopentene.
References
- 1. 1,5-Dimethylcyclopentene | 16491-15-9 | Benchchem [benchchem.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. mdpi.com [mdpi.com]
- 4. 1,2-Dimethylcyclopentanol | 19550-45-9 | Benchchem [benchchem.com]
- 5. 1,5-Dimethylcyclopentene | C7H12 | CID 86014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Cyclopentene, 1,5-dimethyl- [webbook.nist.gov]
- 8. youtube.com [youtube.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. youtube.com [youtube.com]
- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]
